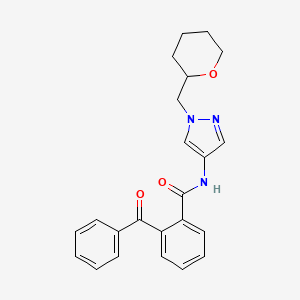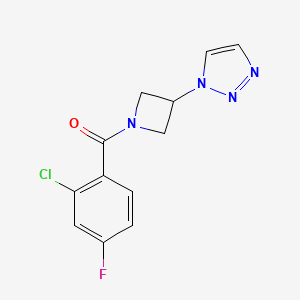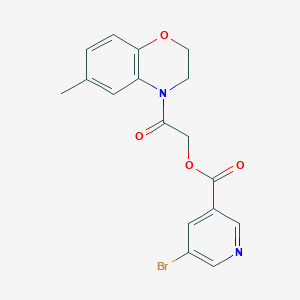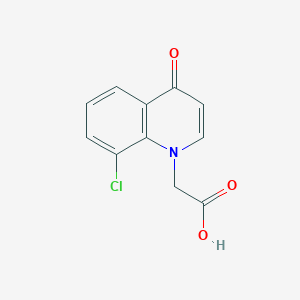
2,3-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Copper(II)-Catalyzed Remote Sulfonylation
Copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates, has been developed for the synthesis of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This method offers an environmentally friendly alternative by generating benign byproducts and avoiding unpleasant odors associated with traditional sulfide sources (Xia et al., 2016).
Antimalarial and COVID-19 Research
Investigation into antimalarial sulfonamides as potential COVID-19 drugs has highlighted the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles. This research provides insights into their in vitro antimalarial activity, ADMET properties, and theoretical calculations, indicating their potential as dual-purpose therapeutic agents (Fahim & Ismael, 2021).
Synthetic Cannabinoid Receptor Agonists
The study of 2F-QMPSB and SGT-233, belonging to a new group of synthetic cannabinoid receptor agonists, underscores the importance of understanding their metabolic fate for toxicological screenings. These findings are crucial for detecting potential toxicological targets in forensic analysis (Richter et al., 2022).
Activation of Sterically Strained C=N Bond
Research on the activation of the C=N bond in N-substituted p-quinonemono- and -diimines, including those with sterically strained structures, provides valuable insights into their electrophilicity and redox potential. This has implications for their reactivity and potential applications in synthesis and material science (Avdeenko et al., 2002).
Synthesis of Biologically Active Compounds
The synthesis of new derivatives of 2,3-dimethylindole by reaction with N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amoyl)amides demonstrates the potential for creating compounds with significant biological activity. This highlights the ongoing exploration of quinoline derivatives in the development of new therapeutic agents (Avdeenko, Konovalova, & Yakymenko, 2020).
Propriétés
IUPAC Name |
2,3-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-8-4-7-15(18(17)26-2)19(22)20-14-10-9-13-6-5-11-21(16(13)12-14)27(3,23)24/h4,7-10,12H,5-6,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIWOTSICPZLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(4-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2463584.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine](/img/structure/B2463588.png)

![N-[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl]prop-2-enamide](/img/structure/B2463591.png)

![3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid](/img/structure/B2463593.png)

![3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2463597.png)

![3-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2463599.png)
![tert-butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2463601.png)

![(E)-3-amino-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2463607.png)
